Nmda-IN-1
Overview
Description
Nmda-IN-1 is a useful research compound. Its molecular formula is C20H23ClFN3O and its molecular weight is 375.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Nmda-IN-1 is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are excitatory glutamatergic receptors that are fundamental to many neuronal processes, including synaptic plasticity . They are proteins embedded in the membrane of nerve cells that receive signals across the synapse from a previous nerve cell . They are involved in signal transduction and control the opening and closing of ion channels .
Mode of Action
This compound interacts with its target, the NMDAR, by binding to its NR2 subunits . The binding of this compound to the NMDAR triggers a conformational change in the receptor, which opens an ion channel that is nonselective to cations . This ion channel opening allows for the influx of Na+ and Ca2+ ions and the efflux of K+ ions . The current flow through the ion channel is voltage-dependent .
Biochemical Pathways
The activation of NMDARs by this compound affects several biochemical pathways. One of these is the long-term potentiation of an action potential . When this compound and glycine bind to the NMDARs, the conformation of the protein changes and Ca2+ permeable ion channels open . As Ca2+ enters the neuron, it triggers phosphorylation of the AMPA receptors in the membrane, causing the AMPA receptors to become more responsive to neurotransmitters . This process increases the influx of positive Na+ and K+ ions and maintains the membrane depolarization, and the action potential it produces .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the compound reaches its target, how long it stays in the body, and how it is eliminated .
Result of Action
The activation of NMDARs by this compound has several molecular and cellular effects. It stimulates and “excites” the neurons, helping you learn new information and form memories . If the neurons stay in an excited state for too long, they can become overstimulated and start to function poorly . Eventually, they become so overexcited that they die .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as glutamate and glycine, is necessary for the activation of NMDARs . Additionally, the membrane potential of the neuron can affect the opening of the NMDAR ion channels . Understanding these factors can help optimize the use of this compound and enhance its therapeutic effects.
Properties
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;/h1-6,12,14,25H,7-11,13H2,(H,22,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXPTYEGXYLBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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